molecular formula C13H9NO B14289311 3-(Furan-2-yl)quinoline CAS No. 129887-24-7

3-(Furan-2-yl)quinoline

Cat. No.: B14289311
CAS No.: 129887-24-7
M. Wt: 195.22 g/mol
InChI Key: NKZMSQASQVABNZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone with furan-2-carboxaldehyde under acidic conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan-2-boronic acid is coupled with a 2-bromoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Furan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic applications, including antimalarial and anti-inflammatory properties.

    Industry: Used in the development of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Furan-2-yl)quinoline is unique due to the specific positioning of the furan ring at the 3-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

CAS No.

129887-24-7

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-(furan-2-yl)quinoline

InChI

InChI=1S/C13H9NO/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H

InChI Key

NKZMSQASQVABNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CO3

Origin of Product

United States

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